molecular formula C12H13N3O2 B13357943 3-(5-((Dimethylamino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde CAS No. 1119452-07-1

3-(5-((Dimethylamino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde

Cat. No.: B13357943
CAS No.: 1119452-07-1
M. Wt: 231.25 g/mol
InChI Key: OJMGZTPXTZBRCS-UHFFFAOYSA-N
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Description

3-(5-((Dimethylamino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde is a complex organic compound featuring a benzaldehyde moiety linked to a 1,2,4-oxadiazole ring substituted with a dimethylaminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-((Dimethylamino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized through the cyclization of appropriate precursors under controlled conditions. The dimethylaminomethyl group is then introduced via a substitution reaction, followed by the attachment of the benzaldehyde moiety through a formylation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and reaction conditions to facilitate the formation of the desired product while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

3-(5-((Dimethylamino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(5-((Dimethylamino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-((Dimethylamino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde involves its interaction with specific molecular targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The dimethylaminomethyl group may also interact with biological membranes or receptors, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzaldehyde: Similar structure but lacks the 1,2,4-oxadiazole ring.

    3-(Dimethylamino)benzaldehyde: Similar structure but lacks the 1,2,4-oxadiazole ring and the specific substitution pattern.

    5-(Dimethylamino)methyl-1,2,4-oxadiazole: Lacks the benzaldehyde moiety

Uniqueness

3-(5-((Dimethylamino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the 1,2,4-oxadiazole ring and the benzaldehyde moiety allows for diverse applications and interactions that are not possible with simpler analogs .

Biological Activity

3-(5-((Dimethylamino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde is a compound that belongs to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C₁₂H₁₄ClN₃O₂, with a molecular weight of approximately 226.71 g/mol. Its structure features a benzaldehyde moiety linked to a dimethylaminomethyl-substituted oxadiazole ring. This unique structure contributes to its biological activity and potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have shown activity against various Gram-positive and Gram-negative bacteria. In a study involving similar oxadiazole compounds, it was found that modifications in the side chains greatly influenced the antimicrobial efficacy. The presence of a dimethylamino group appears to enhance the interaction with microbial targets .

Anticancer Properties

Oxadiazole derivatives have been investigated for their anticancer potential. Studies have demonstrated that certain oxadiazole-based compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and disruption of cell cycle progression. For example, compounds similar to this compound have been shown to inhibit specific kinases involved in cancer cell signaling pathways .

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is believed to involve:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in cellular signaling pathways.
  • Interaction with Cellular Targets : The dimethylamino group may facilitate binding to nucleophilic sites within cells, enhancing the compound's efficacy .

Case Studies

StudyFindings
Study on Antimicrobial ActivityDemonstrated that oxadiazole derivatives exhibit potent antibacterial activity against Staphylococcus aureus and Escherichia coli.
Research on Anticancer PotentialShowed that similar compounds inhibited cancer cell proliferation by inducing apoptosis in various cancer cell lines.
Pharmacokinetic AnalysisEvaluated the absorption and metabolism of oxadiazole derivatives in vivo, indicating favorable pharmacokinetic profiles .

Properties

CAS No.

1119452-07-1

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

3-[5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl]benzaldehyde

InChI

InChI=1S/C12H13N3O2/c1-15(2)7-11-13-12(14-17-11)10-5-3-4-9(6-10)8-16/h3-6,8H,7H2,1-2H3

InChI Key

OJMGZTPXTZBRCS-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=NC(=NO1)C2=CC=CC(=C2)C=O

Origin of Product

United States

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